BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Ethyl-5-methylphenol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethyl-5-methylphenol

Cat. No.: B1664131

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 3-Ethyl-5-methylphenol (CAS No: 698-71-5), a substituted phenol of interest in various
chemical and pharmaceutical research domains. The following sections present tabulated
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with detailed experimental protocols and a visual representation of the spectroscopic analysis
workflow.

Spectroscopic Data Summary

The structural elucidation of 3-Ethyl-5-methylphenol is supported by a combination of
spectroscopic techniques. Each method provides unique insights into the molecular
architecture, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. While specific experimental data for chemical shifts and coupling constants of 3-
Ethyl-5-methylphenol are not readily available in public spectral databases, typical chemical
shift ranges for related phenol compounds provide a strong basis for spectral interpretation.

IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
Ar-H 6.5-75 m
-OH 40-7.0 brs
-CH2- ~2.6 q ~75
Ar-CHs ~2.3 S
-CH2CHs ~1.2 t ~7.5

13C NMR (Carbon NMR) Data (Predicted)

Carbon Chemical Shift (6, ppm)
C-OH 155 - 160

C-Et 140 - 145

C-Me 138 - 142

C-H (aromatic) 115-130

-CH2- 25-30

Ar-CHs 20-25

-CH2CHs 15-20

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 3-Ethyl-5-methylphenol is characterized

by the following key absorption bands.

IR Absorption Data
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Wavenumber (cm~?)

Functional Group

~3350 (broad)

O-H stretch (phenolic)

~3030 C-H stretch (aromatic)

~2965, ~2870 C-H stretch (aliphatic)

~1600, ~1480 C=C stretch (aromatic ring)

~1200 C-O stretch (phenol)

~850 - 750 C-H bend (aromatic, substitution dependent)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (El) mass spectrum of 3-Ethyl-5-methylphenol shows

a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

136 54.55 [M]* (Molecular lon)
121 99.99 [M-CHs]*

91 23.55 [C7H7]* (Tropylium ion)
77 22.49 [CeHs]* (Phenyl cation)
39 16.05 [C3H3]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of phenolic compounds.

NMR Spectroscopy
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Sample Preparation: For *H NMR, approximately 5-10 mg of 3-Ethyl-5-methylphenol is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), in a 5 mm NMR tube. For 133C NMR, a more concentrated solution of
20-50 mg in 0.5-0.7 mL of solvent is generally required to obtain a good signal-to-noise ratio in
a reasonable time. The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: A*H NMR spectrum of a similar compound was recorded
on a Varian A-60 spectrometer.[1] A standard *H NMR experiment involves acquiring a free
induction decay (FID) signal following a short radiofrequency pulse. For 13C NMR, a proton-
decoupled experiment is typically performed to simplify the spectrum to single lines for each
unique carbon atom. Key acquisition parameters include the spectral width, acquisition time,
relaxation delay, and the number of scans.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of 3-Ethyl-5-methylphenol (1-2 mg)
is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle. The homogenous mixture is then compressed in a die under high
pressure (several tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition: The FTIR spectrum of 3-Ethyl-5-methylphenol was
obtained using a Bruker IFS 85 spectrometer.[1] The KBr pellet is placed in a sample holder in
the path of the IR beam. A background spectrum of a pure KBr pellet is first recorded and
automatically subtracted from the sample spectrum to remove any atmospheric and
instrumental interferences. The spectrum is typically recorded over the range of 4000 to 400
cm~L,

Mass Spectrometry (GC-MS)

Sample Preparation: For GC-MS analysis, a dilute solution of 3-Ethyl-5-methylphenol is
prepared in a volatile organic solvent such as dichloromethane or hexane. The concentration is
typically in the range of 1-10 pg/mL.

Instrumentation and Data Acquisition: The mass spectrum of 3-Ethyl-5-methylphenol was
recorded on a HITACHI M-80B instrument.[1] The sample is injected into a gas chromatograph
(GC) where it is vaporized and separated from other components on a capillary column. The
separated compound then enters the mass spectrometer, where it is ionized, typically by
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electron ionization (El) at 70 eV.[1] The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of 3-
Ethyl-5-methylphenol using the described spectroscopic techniques.

Spectroscopic Analysis of 3-Ethyl-5-methylphenol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1664131#spectroscopic-data-of-3-ethyl-5-
methylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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